molecular formula C11H17NO4 B1600497 (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate CAS No. 71460-02-1

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Cat. No.: B1600497
CAS No.: 71460-02-1
M. Wt: 227.26 g/mol
InChI Key: QPMUXIIQQHTMKO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is an organic compound that consists of a methyl ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a pent-4-ynoate backbone. This compound is a derivative of propargylglycine and is commonly used in organic synthesis, particularly in the construction of chiral molecules and as a building block in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate typically involves the following steps:

    Protection of the amino group: The amino group of propargylglycine is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Esterification: The carboxylic acid group of the protected propargylglycine is then esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.

    Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) are commonly used.

    Hydrogenation: Catalysts such as Pd/C or Raney nickel are used under hydrogen gas.

    Oxidation: KMnO4 or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Major Products Formed

Scientific Research Applications

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral compounds.

    Biology: Employed in the synthesis of peptides and proteins, particularly in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development, especially in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    (S)-N-BOC-Propargylglycine: Similar in structure but lacks the methyl ester group.

    tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: Similar but with a tert-butyl ester instead of a methyl ester.

Uniqueness

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is unique due to its combination of a BOC-protected amino group and a methyl ester group, making it particularly useful in peptide synthesis and as a versatile building block in organic synthesis.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMUXIIQQHTMKO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473564
Record name (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71460-02-1
Record name (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (1.687 g, 12.2 mmol) was added to an anhydrous methanol (91.5 mL) solution of 2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester (1.875 g, 6.10 mmol) and the reaction stirred 10 minutes. (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (1.407 g, 7.32 mmol) was added and the reaction was stirred at room temp temperature 1 hour. The reaction was poured into diethyl ether and washed 4 times with 5% sodium bicarbonate, dried over magnesium sulfate and concentrated (1.05 g, crude product mixture). The crude product was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 5.39-5.31 (m, 1H), 4.49-4.41 (m, 1H), 3.77 (s, 3H), 2.79-2.65 (m, 2H), 2.03 (s, 1H), 1.59 and 1.44 (2 singlets, rotamers, 3H).
Quantity
1.687 g
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
Quantity
1.875 g
Type
reactant
Reaction Step One
Quantity
1.407 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice cooled suspension of the product of Example 2 (4.00 g, 16.2 mmol) and zinc dust (2.63 g, 40.5 mmol) in DMF (30 mL) under nitrogen was added slowly via syringe propargyl bromide (80% w/w in toluene) (6.02 g, 40.5 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20°-25° C., then stirred at that temperature for an additional 1 hour. The reaction mixture was diluted with 100 mL of EtOAc, washed successively with 0.5N HCl (200 mL), sat'd NaHCO3 (200 mL) and sat'd NaCl and then dried (MgSO4). After filtration and concentration under reduced pressure, the residue was purified by filtration through a bed of silica gel (30% EtOAc/hexane)to give 3.59 g (97%) of product as a colorless oil after concentration under reduced pressure.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.63 g
Type
catalyst
Reaction Step Two
Quantity
6.02 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Reactant of Route 5
Reactant of Route 5
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Reactant of Route 6
Reactant of Route 6
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.